molecular formula C9H9N3 B154918 6-Methylquinazolin-2-amine CAS No. 1687-52-1

6-Methylquinazolin-2-amine

Cat. No.: B154918
CAS No.: 1687-52-1
M. Wt: 159.19 g/mol
InChI Key: SNBAZGAHVJGFDT-UHFFFAOYSA-N
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Description

6-Methylquinazolin-2-amine is a useful research compound. Its molecular formula is C9H9N3 and its molecular weight is 159.19 g/mol. The purity is usually 95%.
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Scientific Research Applications

Anticancer Research

6-Methylquinazolin-2-amine derivatives have shown significant promise in anticancer research. For instance, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a compound closely related to this compound, has been identified as a potent apoptosis inducer and an effective anticancer agent, especially noted for its high blood-brain barrier penetration and efficacy in various cancer models (Sirisoma et al., 2009).

Biological Activities and Drug Synthesis

Several derivatives of this compound have been explored for their diverse biological activities. For example, 2-methyl-3-aminoquinazolin-4(3H)-ones Schiff bases, related to this compound, have demonstrated significant analgesic, anti-inflammatory, and antihelmintic activities in various studies (Sahu et al., 2008).

Nucleophilic Substitution Reactions

The this compound structure has also been utilized in the field of organic synthesis, particularly in nucleophilic substitution reactions. This is exemplified by studies involving 6-chlorosulfonylquinazoline-2,4-diones, which are synthesized from derivatives of this compound, and further react with nucleophilic agents to produce a variety of sulfonic acids and their amides (Kuryazov et al., 2009).

Synthesis and Structure Studies

Additionally, this compound derivatives have been the subject of synthesis and structure studies, leading to the development of new compounds with potential biological applications. An example is the synthesis of 2-[(E)-2-arylethenyl]-quinazolin-4(3H)-ones from 3- and 3,6-substituted 2-methylquinazolin-4(3H)-ones, which has implications for the development of new therapeutic agents (Harutyunyan et al., 2019).

Future Directions

The future research directions for 6-Methylquinazolin-2-amine and related compounds could involve further exploration of their synthesis methods, investigation of their biological activities, and development of their potential applications in fields such as medicine and biology .

Mechanism of Action

Target of Action

6-Methylquinazolin-2-amine, a derivative of quinazolinone, has been studied for its potential anticonvulsant activity

Mode of Action

Quinazolinone derivatives have been shown to exhibit considerable anticonvulsant activity . This suggests that this compound may interact with its targets to modulate neuronal activity, potentially inhibiting the abnormal electrical discharges that lead to seizures.

Biochemical Pathways

Given its potential anticonvulsant activity, it may impact the function of ion channels or neurotransmitter systems, thereby altering the electrical activity within the brain .

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its potential anticonvulsant activity. By interacting with its targets, this compound may help to normalize neuronal activity, potentially reducing the frequency and severity of seizures .

Properties

IUPAC Name

6-methylquinazolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c1-6-2-3-8-7(4-6)5-11-9(10)12-8/h2-5H,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNBAZGAHVJGFDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CN=C(N=C2C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80376432
Record name 6-methylquinazolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1687-52-1
Record name 6-Methyl-2-quinazolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1687-52-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-methylquinazolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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